molecular formula C10H11NO3 B14888401 9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one

9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one

Cat. No.: B14888401
M. Wt: 193.20 g/mol
InChI Key: IJJWUBGSIDYTIS-UHFFFAOYSA-N
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Description

9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is a heterocyclic compound that features a benzoxazepine core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable aldehyde or ketone, followed by cyclization to form the oxazepine ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazepine ring can be reduced to form a more saturated heterocyclic compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated heterocyclic compounds.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-5-methyl-3(2H)-furanone: A structurally related compound with different biological activities.

    2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: Another compound with a similar core structure but different functional groups.

Uniqueness

9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is unique due to its specific oxazepine ring structure and the presence of both hydroxyl and methyl groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

9-hydroxy-4-methyl-5H-1,4-benzoxazepin-3-one

InChI

InChI=1S/C10H11NO3/c1-11-5-7-3-2-4-8(12)10(7)14-6-9(11)13/h2-4,12H,5-6H2,1H3

InChI Key

IJJWUBGSIDYTIS-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C(=CC=C2)O)OCC1=O

Origin of Product

United States

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